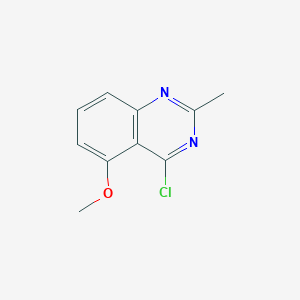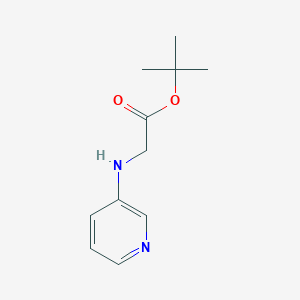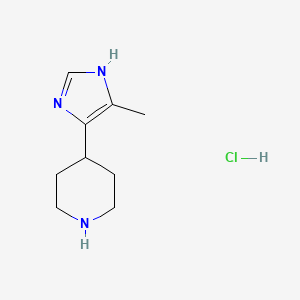
4-Chloro-1-methoxy-2-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-methylnaphthalene typically involves the chlorination of 2-methylnaphthalene followed by methoxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures. The methoxylation step involves the reaction of the chlorinated product with sodium methoxide in methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
4-Chloro-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 1-methoxy-2-methylnaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-Amino-1-methoxy-2-methylnaphthalene or 4-Mercapto-1-methoxy-2-methylnaphthalene.
Oxidation: 4-Chloro-1-methoxy-2-naphthoic acid.
Reduction: 1-Methoxy-2-methylnaphthalene.
科学的研究の応用
4-Chloro-1-methoxy-2-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-1-methoxy-2-methylnaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-methylnaphthalene
- 4-Chloro-8-methoxy-2-methylquinoline
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
Comparison
4-Chloro-1-methoxy-2-methylnaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
120224-15-9 |
|---|---|
分子式 |
C12H11ClO |
分子量 |
206.67 g/mol |
IUPAC名 |
4-chloro-1-methoxy-2-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3 |
InChIキー |
FHLRDIRMRPBPFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


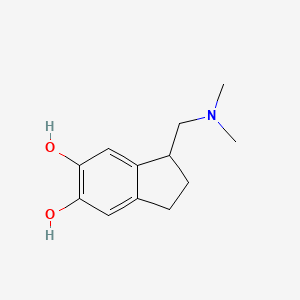
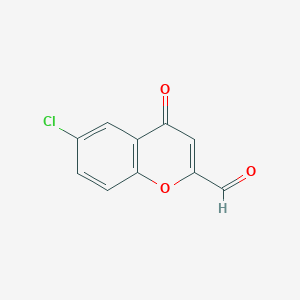
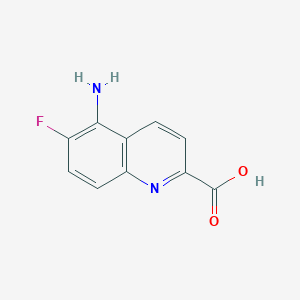
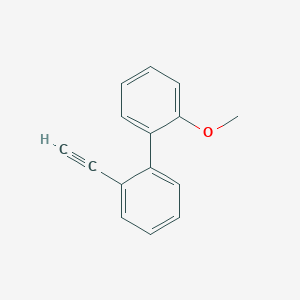

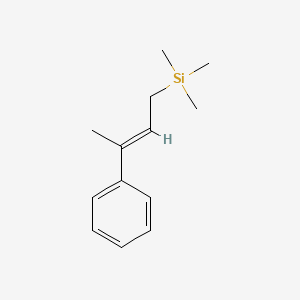
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)

